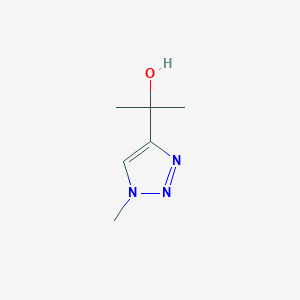
3-(2-Fluoro-4-methoxyphenyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-methoxyphenyl)thiomorpholine is a useful research compound. Its molecular formula is C11H14FNOS and its molecular weight is 227.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Potent Antitumor Agents
A study by Li-Chen Chou et al. (2010) described the design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. These derivatives exhibited significant inhibitory activity against various tumor cell lines, with one derivative showing promising clinical candidate status after exceeding the activity of doxorubicin in a Hep3B xenograft nude mice model. This research signifies the potential of fluorophenyl compounds in developing new anticancer drugs (Chou et al., 2010).
Novel Fluorophores for Biomedical Analysis
Junzo Hirano et al. (2004) discovered a novel stable fluorophore, 6-methoxy-4-quinolone (6-MOQ), with strong fluorescence across a wide pH range in aqueous media. This fluorophore exhibits high stability and potential as a fluorescent labeling reagent for biomedical analysis, demonstrating the versatility of methoxyphenyl compounds in fluorescence-based applications (Hirano et al., 2004).
Intermolecular Interactions in 1,2,4-Triazoles
Research by R. Shukla et al. (2014) on derivatives of 1,2,4-triazoles highlighted the synthesis and characterization of biologically active fluoro and chloro derivatives. The study provided insights into different intermolecular interactions, such as C–H⋯O and C–H⋯π, which are critical for understanding molecular behavior and designing new compounds with desired biological activities (Shukla et al., 2014).
Synthesis and Herbicidal Activities of Triazolinone Derivatives
A study by Yan-ping Luo et al. (2008) focused on the synthesis of novel triazolinone derivatives as Protox inhibitors, highlighting the potential of such compounds in agricultural applications as herbicides. This research showcases the application of fluorophenyl compounds in developing more effective and selective herbicides (Luo et al., 2008).
Fluorescent 5-Methoxy-2-Pyridylthiazoles for pH-Sensitive Dual-Emission
Ming-Hua Zheng et al. (2006) synthesized a new series of fluorophores that displayed pH-sensitive fluorescent behavior with dual-emission in aqueous systems. This property is crucial for developing sensitive and selective sensors for monitoring pH changes in biological and environmental samples (Zheng et al., 2006).
Propriétés
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c1-14-8-2-3-9(10(12)6-8)11-7-15-5-4-13-11/h2-3,6,11,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITWLKVEPQKCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CSCCN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
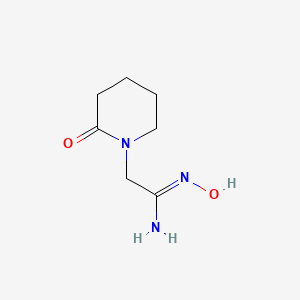
![benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2606964.png)
![1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2606965.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2606966.png)
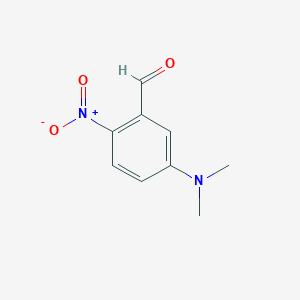
![(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2606971.png)
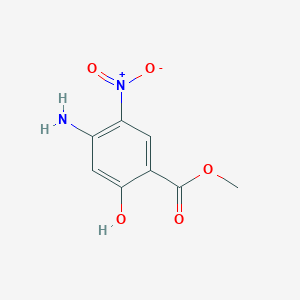

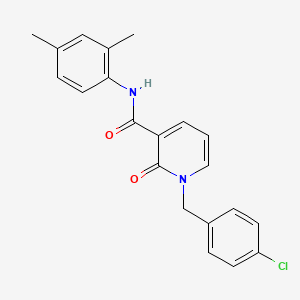
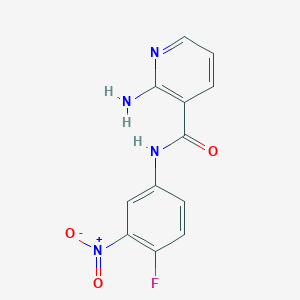

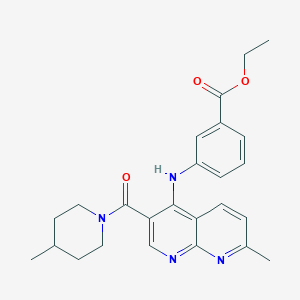
![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2606982.png)
